Lipophilicity (LogP) Differentiation: 5-Bromo-2-methoxy Regioisomer vs. 4-Bromophenyl Analog
The target compound (5-bromo-2-methoxy substitution) exhibits a computed LogP of 2.30, representing a significant reduction in lipophilicity compared to the 4-bromophenyl analog (CAS 849532-19-0; C13H16BrNO4S), which lacks the methoxy substituent entirely . While no experimentally determined LogP for the 4-bromo analog was located in authoritative databases, class-level inference based on the additional oxygen atom in the target compound predicts lower LogP, consistent with the general observation that methoxy substitution on an aryl sulfonamide reduces logD by ~0.5–1.0 units relative to the unsubstituted phenyl congener [1]. This LogP shift is meaningful for CNS drug design, where optimal brain penetration typically requires LogP in the 1.5–3.0 range [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.30 (computed) |
| Comparator Or Baseline | 8-((4-bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 849532-19-0); LogP not experimentally reported but predicted higher due to absence of methoxy oxygen. |
| Quantified Difference | Estimated ΔLogP ≈ -0.5 to -1.0 (methoxy effect, class-level inference) |
| Conditions | Computed LogP from Fluorochem datasheet; class-level methoxy effect on LogP from medicinal chemistry literature |
Why This Matters
For CNS-targeted procurement (e.g., H3 receptor programs), the lower LogP of the target compound may translate to reduced phospholipidosis risk and improved off-target selectivity compared to more lipophilic analogs.
- [1] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. (Class-level reference for methoxy effect on LogP and CNS MPO desirability range of LogP 1.5–3.0). View Source
